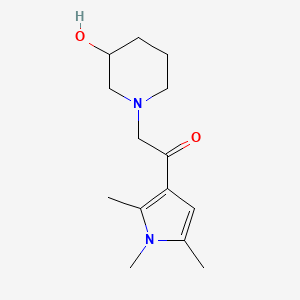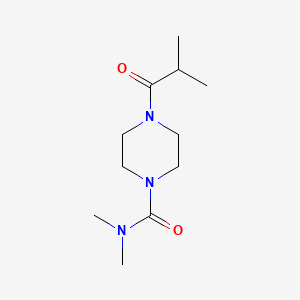
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMP is a piperazine derivative that has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide is not fully understood. However, studies have shown that N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide inhibits the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects. In biochemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In pharmacology, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects. In cancer research, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and its potential use as a drug delivery system. However, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide also has limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide research. In medicinal chemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be further studied for its antitumor activity and potential use as a cancer treatment. In biochemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be further studied for its ability to inhibit the activity of various enzymes. In pharmacology, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be further studied for its anti-inflammatory and analgesic effects. N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can also be studied for its potential use as a drug delivery system for various drugs. Additionally, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be further studied for its toxicity and potential side effects.
Méthodes De Synthèse
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be synthesized using various methods, including the reaction between 1-benzylpiperazine and dimethylamine, followed by acylation with 2-methylpropanoyl chloride. Another method involves the reaction between 1-benzylpiperazine and dimethylcarbamoyl chloride, followed by acylation with 2-methylpropanoyl chloride. The purity of N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has shown potential applications in various fields of scientific research. In medicinal chemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been studied for its antitumor activity. N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has been studied for its potential use as a drug delivery system. N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide has also been shown to have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
N,N-dimethyl-4-(2-methylpropanoyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-9(2)10(15)13-5-7-14(8-6-13)11(16)12(3)4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTVQVAWMJFDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

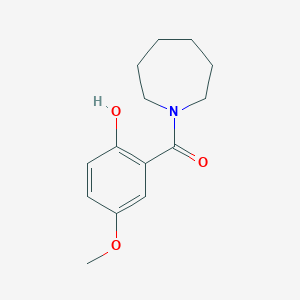
![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
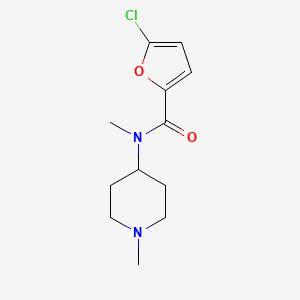
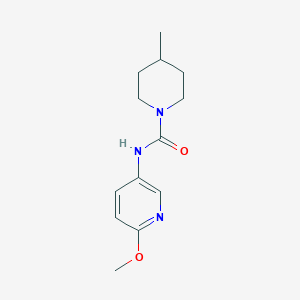
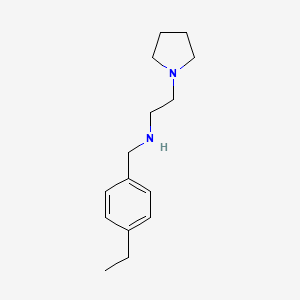
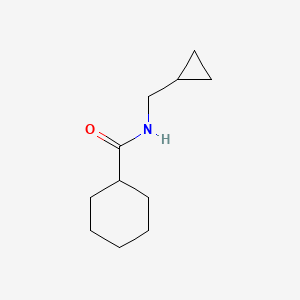
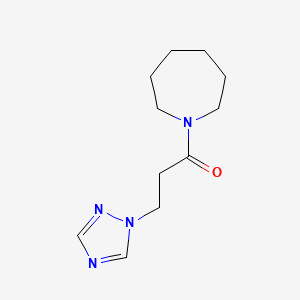
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)
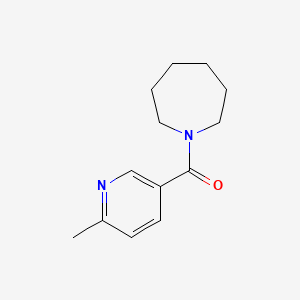
![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)

